4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid
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Overview
Description
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid is a chemical compound with the molecular formula C15H14O2S and a molecular weight of 258.3 g/mol.
Preparation Methods
The synthesis of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiobenzyl chloride with benzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzoic acid derivatives.
Scientific Research Applications
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid can be compared with other similar compounds, such as:
4-[(4-methylphenyl)thio]benzoic Acid: This compound has a similar structure but lacks the sulfanylmethyl group, which may result in different chemical properties and reactivity.
4-[(4-methylphenyl)sulfonyl]benzoic Acid:
Properties
IUPAC Name |
4-[(4-methylphenyl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-11-2-8-14(9-3-11)18-10-12-4-6-13(7-5-12)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLFHYARAUOQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359513 |
Source
|
Record name | Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88382-50-7 |
Source
|
Record name | Benzoic acid, 4-[[(4-methylphenyl)thio]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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